![molecular formula C13H11ClO2S B1352781 [2-(4-Methylphenyl)phenyl]sulfonyl chloride CAS No. 173253-46-8](/img/structure/B1352781.png)

[2-(4-Methylphenyl)phenyl]sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

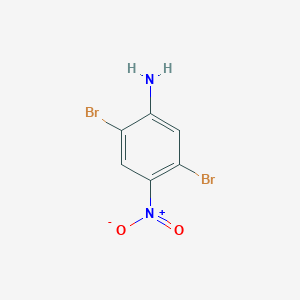

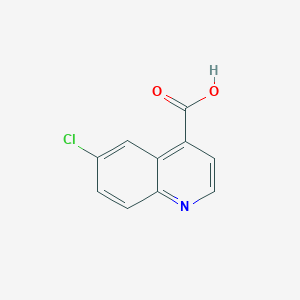

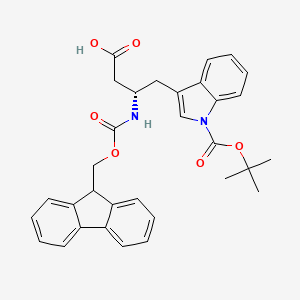

“[2-(4-Methylphenyl)phenyl]sulfonyl chloride” is a chemical compound with the molecular formula C13H11ClO2S and a molecular weight of 266.75 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The molecular structure of “[2-(4-Methylphenyl)phenyl]sulfonyl chloride” consists of a biphenyl core with a methyl group attached to one of the phenyl rings and a sulfonyl chloride group attached to the other .Chemical Reactions Analysis

Sulfonyl chlorides, such as “[2-(4-Methylphenyl)phenyl]sulfonyl chloride”, are typically used as electrophiles in electrophilic aromatic substitution reactions . They can react with nucleophiles to form sulfonamides or sulfonic esters .Physical And Chemical Properties Analysis

“[2-(4-Methylphenyl)phenyl]sulfonyl chloride” is a white to yellow solid with a molecular weight of 266.75 . It should be stored at temperatures between 2-8°C .科学的研究の応用

Synthesis of Alkane- and Arylsulfonyl Chlorides : Sulfonyl chlorides, including [2-(4-Methylphenyl)phenyl]sulfonyl chloride, are extensively used in producing detergents, pharmaceuticals, dyes, and herbicides. A study by Lezina, Rubtsova, and Kuchin (2011) developed a convenient and high-yield method for synthesizing sulfonyl chlorides, highlighting their broad applicability in various industries (Lezina, Rubtsova, & Kuchin, 2011).

Photoredox-Catalyzed Cascade Annulation : Yan, Xu, Zhou, Chen, and Song (2018) developed a photoredox-catalyzed cascade annulation process involving sulfonyl chlorides. This method effectively synthesizes benzothiophenes and benzoselenophenes, demonstrating the compound's utility in complex organic syntheses (Yan et al., 2018).

Sulfonyl Chlorides in Synthesis of Phenylboronic Acids : Vedsø, Olesen, and Hoeg-Jensen (2004) explored the use of sulfonyl chlorides in synthesizing phenylboronic esters. These compounds are valuable in palladium-catalyzed cross-couplings and could have potential as carbohydrate binders (Vedsø, Olesen, & Hoeg-Jensen, 2004).

Ruthenium-Catalyzed Meta Sulfonation : Saidi, Marafie, Ledger, Liu, Mahon, Kociok‐Koehn, Whittlesey, and Frost (2011) reported on the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines using sulfonyl chlorides. This process offers unique regioselectivity, further illustrating the compound's versatility in chemical synthesis (Saidi et al., 2011).

Synthesis of Functional Aromatic Multisulfonyl Chlorides : Percec, Bera, De, Sanai, Smith, Holerca, Barboiu, Grubbs, and Fréchet (2001) described the synthesis of functional aromatic multisulfonyl chlorides. These compounds are crucial building blocks for creating dendritic and other complex organic molecules (Percec et al., 2001).

Electrochemical Synthesis of Zinc(II) Complexes : Castro, Cabaleiro, Pérez-Lourido, Romero, García-Vázquez, and Sousa (2002) utilized [2-(4-Methylphenyl)phenyl]sulfonyl chloride in the electrochemical synthesis of zinc(II) complexes. This research exemplifies the compound's role in the development of metal complexes with potential applications in various fields (Castro et al., 2002).

Safety And Hazards

“[2-(4-Methylphenyl)phenyl]sulfonyl chloride” is corrosive and poses a danger to the eyes, causing serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

2-(4-methylphenyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)17(14,15)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONQPPYFBKIXIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392037 |

Source

|

| Record name | 2-(4-methylphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Methylphenyl)phenyl]sulfonyl chloride | |

CAS RN |

173253-46-8 |

Source

|

| Record name | 2-(4-methylphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1352715.png)

![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)